2-Morpholinonicotinic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-4-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3H,4-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUPMJIUJMCXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380191 | |

| Record name | 2-Morpholinonicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-54-1 | |

| Record name | 2-(4-Morpholinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Morpholinonicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholinonicotinic Acid

Introduction: The Significance of 2-Morpholinonicotinic Acid

This compound is a heterocyclic compound featuring a pyridinecarboxylic acid core functionalized with a morpholine substituent. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of molecules with significant interest in medicinal chemistry and drug development. The incorporation of the morpholine ring, a common scaffold in pharmaceuticals, imparts specific physicochemical properties that can influence a molecule's solubility, lipophilicity, metabolic stability, and receptor-binding capabilities. Understanding these fundamental properties is a critical first step in the rational design and development of novel active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, details authoritative methods for their experimental determination, and explains the scientific rationale behind these protocols.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical and biological investigation. This compound is identified by the following standard nomenclature and identifiers.

-

IUPAC Name : 2-(morpholin-4-yl)pyridine-3-carboxylic acid

-

Synonyms : 2-morpholin-4-ylnicotinic acid, 2-(4-Morpholino)nicotinic acid, 2-Morpholinopyridine-3-carboxylic acid[1]

-

Molecular Weight : 208.21 g/mol [1]

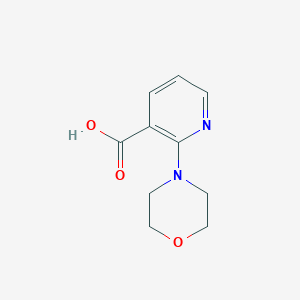

Caption: Chemical Structure of this compound.

Physical Properties

The physical properties of an API are critical determinants of its behavior during formulation, manufacturing, and in biological systems.[4][5][6] The known properties of this compound are summarized below.

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 130-133 °C | [1] |

| Storage Temperature | 2-8 °C (refrigerated) | [1] |

Chemical Properties and Reactivity

Synthesis Pathway

This compound is commonly synthesized from 2-chloronicotinic acid, a readily available starting material.[7][8][9] This transformation is a robust example of nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. The synthesis proceeds through a high-yield, three-step sequence.[7][8][10]

-

Esterification : The carboxylic acid of 2-chloronicotinic acid is first protected, typically as a methyl ester, to prevent unwanted side reactions.

-

Nucleophilic Substitution : The chlorine atom at the 2-position of the pyridine ring is displaced by morpholine. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group facilitates this attack.

-

Hydrolysis : The ester is hydrolyzed under acidic conditions to yield the final this compound product.

Caption: Synthesis workflow for this compound.

Spectral Characteristics

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the three protons on the pyridine ring, whose chemical shifts would be influenced by the electron-donating morpholine group and the electron-withdrawing carboxylic acid. For comparison, the protons on unsubstituted nicotinic acid appear between 7.6 and 9.15 ppm.[11][12] The introduction of the morpholine at the 2-position would likely cause an upfield shift (to a lower ppm) for the adjacent ring protons. Additionally, two distinct signals corresponding to the eight protons of the morpholine ring would appear, likely as multiplets in the 3-4 ppm range, characteristic of protons adjacent to nitrogen and oxygen atoms.

-

Mass Spectrometry (MS) : Mass spectrometry serves to confirm the molecular weight and can provide structural information through fragmentation patterns.[13][14] In electrospray ionization (ESI) mode, the molecule would be expected to show a strong ion corresponding to its molecular weight (208.21 g/mol ) plus a proton [M+H]⁺ at m/z 287.1. A characteristic fragmentation pattern for morpholine-containing compounds is the neutral loss of the morpholine ring (87.0 Da).[14]

Standardized Experimental Protocols

The trustworthiness of physicochemical data hinges on the robustness of the experimental methodology.[4] The following sections detail standard, self-validating protocols for determining the core properties of this compound.

Melting Point Determination

Principle : The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range (typically <1°C).[15] A broad melting range often indicates the presence of impurities.[15] The protocol described here uses a modern digital melting point apparatus, which allows for precise temperature control and observation.[16]

Methodology :

-

Sample Preparation : Ensure the this compound sample is completely dry and finely powdered. A mortar and pestle can be used if necessary.

-

Capillary Loading : Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of sample (2-3 mm height) should be packed into the bottom of the tube by tapping or dropping it through a long glass tube.

-

Initial Rapid Determination : Place the loaded capillary into the heating block of the apparatus. Heat the sample rapidly (10-20°C/min) to find an approximate melting temperature. This saves time and establishes the range for the precise measurement.

-

Precise Determination : Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with a fresh sample.

-

Controlled Heating : Heat the block to about 15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute. A slow rate is crucial to ensure the sample and thermometer are in thermal equilibrium, yielding an accurate reading.

-

Observation and Recording : Observe the sample through the magnifying eyepiece. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T₂) at which the last solid particle melts. The melting point is reported as the range T₁ - T₂.

-

Validation : Repeat the precise determination at least twice. Consistent results (within 1°C) validate the measurement.

Caption: Experimental workflow for melting point determination.

Aqueous Solubility Determination (Shake-Flask Method)

Principle : Solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[17][18] The shake-flask method is the gold standard for determining equilibrium solubility.[18] It involves agitating an excess of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.

Methodology :

-

System Preparation : Prepare a buffer solution at the desired pH (e.g., pH 7.4 for physiological relevance). Temperature control is critical, so all steps should be performed in a constant temperature water bath or incubator (e.g., 25°C or 37°C).

-

Sample Addition : Add an excess amount of this compound to a known volume of the temperature-equilibrated buffer in a sealed vial. "Excess" means enough solid should remain undissolved at the end of the experiment, which is confirmed by visual inspection.

-

Equilibration : Agitate the vial (e.g., on a shaker or rotator) in the constant temperature environment. The time required to reach equilibrium can vary; 24-48 hours is typical for many pharmaceutical compounds. Preliminary time-course experiments can be run to determine the minimum time to reach a plateau in concentration.

-

Phase Separation : Once equilibrium is reached, allow the suspension to stand undisturbed in the temperature bath for the solid to settle. To separate the saturated supernatant from the excess solid, filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation is necessary. This step must be performed quickly to avoid temperature changes that could alter the solubility.

-

Quantification : Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation : Calculate the original concentration in the supernatant based on the dilution factor and the measured concentration. The result is reported in units such as mg/mL or µg/mL.

Caption: Experimental workflow for solubility determination.

Conclusion

This compound is a well-defined chemical entity with a melting point of 130-133 °C. Its structure, confirmed through established synthesis routes and predictable spectral characteristics, provides a solid foundation for its use in research and development. The standardized protocols provided herein for determining its physical properties ensure that researchers can generate reliable and reproducible data, which is essential for advancing drug discovery programs and chemical synthesis applications.

References

- 1. This compound | 423768-54-1 [chemicalbook.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. API Physical Characteristics Testing - Protheragen [protheragen.ai]

- 5. labinsights.nl [labinsights.nl]

- 6. pharmainventor.com [pharmainventor.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Morpholinoisonicotinic acid | 295349-64-3 | Benchchem [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. preprints.org [preprints.org]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. westlab.com [westlab.com]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to 2-Morpholinonicotinic Acid: Structure, Synthesis, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholinonicotinic acid, a heterocyclic compound integrating a morpholine ring with a nicotinic acid backbone, stands as a molecule of significant interest in medicinal chemistry and drug discovery. Its structural framework offers a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, molecular formula, and key physicochemical properties. A meticulous, step-by-step synthesis protocol is presented, grounded in established chemical principles. Furthermore, this document delves into the analytical characterization of the molecule and explores the existing knowledge and future potential of its derivatives in the landscape of pharmaceutical development.

Core Molecular Attributes

This compound is a unique chemical entity characterized by the fusion of a saturated morpholine heterocycle and an aromatic nicotinic acid moiety. This combination imparts specific electronic and conformational properties that are pivotal to its chemical reactivity and biological interactions.

Chemical Structure and Molecular Formula

The definitive structure of this compound features a morpholine ring attached at the 2-position of the pyridine ring of nicotinic acid.

Molecular Formula: C₁₀H₁₂N₂O₃[1]

Molecular Weight: 208.21 g/mol

CAS Number: 423768-54-1

The structural arrangement is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| CAS Number | 423768-54-1 | [1] |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 130-133 °C | |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a three-step process starting from the readily available 2-chloronicotinic acid.[2][3] This synthetic route is efficient and provides a high overall yield, making it suitable for laboratory-scale preparation.[4][3]

The overall synthetic scheme is illustrated below:

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound.

Step 1: Esterification of 2-Chloronicotinic Acid

-

To a solution of 2-chloronicotinic acid in dichloromethane (DCM), add a catalytic amount of N,N-Dimethylformamide (DMF).

-

Slowly add oxalyl chloride to the mixture at room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture in an ice bath and add methanol and triethylamine. Stir for 30 minutes.

-

Wash the reaction mixture with water and extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-chloronicotinate as a solid.

Step 2: Nucleophilic Substitution with Morpholine

-

Dissolve the methyl 2-chloronicotinate obtained in the previous step in N,N-dimethylacetamide.

-

Add morpholine to the solution and heat the mixture to 100°C.

-

Stir at this temperature for approximately 40 minutes, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and proceed to the hydrolysis step.

Step 3: Hydrolysis to this compound

-

To the reaction mixture from Step 2, add a solution of hydrochloric acid and water.

-

Heat the mixture to 100°C and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and adjust the pH to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound. The structure of the final product can be confirmed by mass spectrometry, which should show a peak at m/z [M+H]⁺ of 208.1.[3]

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. This typically involves a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight of this compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is expected at an m/z of 208.2. This technique provides definitive evidence for the successful synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the three protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The eight protons of the morpholine ring would appear as two distinct multiplets in the aliphatic region (δ 3.0-4.0 ppm), corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum should display ten distinct carbon signals. The pyridine ring carbons would resonate in the aromatic region (δ 120-160 ppm), while the morpholine carbons would be found in the aliphatic region (δ 45-70 ppm). The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (δ > 165 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid group around 3000 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

A strong C=O stretching band for the carboxylic acid carbonyl group around 1700 cm⁻¹.

-

C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.

-

C-O-C stretching for the morpholine ether linkage.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs—morpholine and nicotinic acid—are present in numerous bioactive compounds. This suggests a strong potential for its derivatives in drug discovery.

The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. Nicotinic acid and its derivatives are known to be involved in various biological pathways, including the arachidonic acid signaling pathway through the nicotinic acid receptor HM74A.[5]

Derivatives of the structurally related 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer. This provides a promising starting point for exploring the therapeutic potential of this compound derivatives in oncology and other disease areas.

Conclusion

This compound is a synthetically accessible and structurally intriguing molecule with considerable potential for further investigation in the field of medicinal chemistry. This guide has provided a detailed overview of its core attributes, a robust synthesis protocol, and an outline for its analytical characterization. The exploration of its biological activities and the development of its derivatives represent a promising avenue for the discovery of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of this compound and its analogs is highly warranted.

References

- 1. This compound | 423768-54-1 [chemicalbook.com]

- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and IUPAC name for 2-Morpholinonicotinic Acid

An In-Depth Technical Guide to 2-Morpholinonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a significant heterocyclic compound. The document delineates its chemical identity, including its definitive IUPAC name and CAS number, and summarizes its key physicochemical properties. A primary focus is placed on its synthesis, detailing a robust and high-yield protocol starting from 2-chloronicotinic acid. The guide further explores the compound's critical role as a versatile intermediate in the development of pharmaceuticals, such as anti-inflammatory drugs and cardiovascular agents, as well as in the agrochemical sector. While direct mechanistic studies on this specific molecule are nascent, this guide discusses the potential mechanisms of action based on its structural relation to the broader class of nicotinic acid derivatives. This document is intended for researchers, chemists, and professionals in drug discovery and materials science, providing foundational knowledge and practical insights into the synthesis and application of this compound.

Chemical Identity and Physicochemical Properties

This compound, a derivative of nicotinic acid (Vitamin B3), is characterized by the substitution of a morpholine group at the 2-position of the pyridine ring. This structural modification imparts unique chemical properties that make it a valuable building block in organic synthesis.

| Property | Value | Source |

| IUPAC Name | 2-(morpholin-4-yl)pyridine-3-carboxylic acid | N/A |

| CAS Number | 423768-54-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | N/A |

| Molecular Weight | 208.21 g/mol | [3][4] |

| Appearance | White, translucent crystals (typical for related compounds) | [5] |

Note: Some properties are inferred from structurally similar compounds due to limited specific data for this compound. An isomer, 2-Morpholinoisonicotinic acid (CAS: 295349-64-3), where the carboxylic acid group is at the 4-position, is also a compound of significant research interest.[3][4][6]

Synthesis of this compound

The synthesis of this compound is efficiently achieved from commercially available 2-chloronicotinic acid.[7][8][9] This transformation is a cornerstone for obtaining the molecule in high purity and yield, making it suitable for subsequent industrial and pharmaceutical applications. The process is a multi-step synthesis noted for its mild conditions and straightforward procedures.[7][10]

Synthetic Pathway Overview

The most common and efficient synthesis follows a three-step reaction pathway starting from 2-chloronicotinic acid.[7][8][10] The overall yield for this optimized process has been reported to be as high as 93%.[7][8][9] The pathway involves:

-

Esterification: The carboxylic acid group of 2-chloronicotinic acid is first protected, typically as a methyl ester, to prevent unwanted side reactions in the subsequent step.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the pyridine ring is displaced by morpholine. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this substitution.

-

Hydrolysis: The ester is hydrolyzed back to a carboxylic acid to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on published methods.[7][10]

Step 1: Esterification of 2-Chloronicotinic Acid

-

To a solution of 2-chloronicotinic acid in a suitable solvent, add N,N-Dimethylformamide (DMF) and Triethylamine (Et₃N).

-

Slowly add Oxalyl chloride ((COCl)₂) to the mixture.

-

After the initial reaction, add Methanol (CH₃OH) and heat the reaction mixture to 40°C until completion.

-

Upon completion, process the reaction mixture to isolate the product, Methyl 2-chloronicotinate.

Step 2: Nucleophilic Substitution with Morpholine

-

Dissolve Methyl 2-chloronicotinate in a suitable solvent.

-

Add Morpholine to the solution.

-

Heat the reaction mixture to 100°C and maintain until the starting material is consumed (monitored by TLC or LC-MS).

-

Work up the reaction to isolate the crude Methyl 2-morpholinonicotinate.

Step 3: Hydrolysis to this compound

-

Treat the Methyl 2-morpholinonicotinate from the previous step with an aqueous solution of Hydrochloric acid (HCl).

-

Heat the mixture to 100°C to facilitate the hydrolysis of the ester.

-

After the reaction is complete, cool the solution and adjust the pH to precipitate the final product.

-

Filter, wash, and dry the solid to obtain pure this compound. The structure can be confirmed by mass spectrometry (MS).[7]

Applications and Research Interest

This compound and its derivatives are important intermediates in the synthesis of a variety of commercially significant compounds.[7][8]

-

Pharmaceutical Intermediates : These compounds are crucial for producing medical antibiotics and anti-cardiovascular drugs.[7][8][9] Nicotinic acid derivatives are known to be building blocks for nonsteroidal anti-inflammatory drugs (NSAIDs).[11]

-

Agrochemicals : They are used in the synthesis of herbicides and insecticides, such as diflufenican.[7][8][9]

-

Material Science : The unique structure of morpholine-substituted aromatic acids makes them candidates for the development of novel materials, including specialized polymers and coatings.[12]

The broader class of nicotinic acid derivatives is a hot spot in medicinal chemistry due to their wide range of bioactivities.[7]

Potential Mechanism of Action

While specific mechanistic studies on this compound are not widely published, its structural similarity to known NSAIDs and other nicotinic acid derivatives allows for informed hypotheses on its potential biological activity.[11] Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[11]

-

Arachidonic Acid Release : When a cell is damaged or stimulated, phospholipase enzymes release arachidonic acid from the cell membrane.

-

Prostaglandin Synthesis : COX-1 and COX-2 enzymes then act on arachidonic acid to produce prostaglandin H2 (PGH2), a precursor that is further converted into various prostaglandins (like PGE2) and thromboxanes.[13]

-

Inflammatory Response : These prostaglandins act on various cell types to cause vasodilation, increase vascular permeability, and sensitize nerve endings, leading to the classic signs of inflammation.

Inhibition of COX enzymes by NSAIDs blocks this pathway, thereby reducing inflammation and pain.[11] It is plausible that this compound or its derivatives could exhibit similar inhibitory activity.

Caption: Potential mechanism via inhibition of the COX pathway.

Conclusion

This compound is a compound of significant synthetic utility. Its established, high-yield synthesis from 2-chloronicotinic acid provides a reliable source for its use as a key intermediate in the pharmaceutical and agrochemical industries. While its direct biological functions require further investigation, its structural framework suggests a promising potential for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. This guide consolidates the current knowledge on its synthesis and applications, providing a valuable resource for scientists and researchers.

References

-

Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. 4th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives. Retrieved from researchgate.net. [Link]

-

PubChem. (n.d.). 2-(Morpholin-4-yl)isonicotinic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from researchgate.net. [Link]

-

ResearchGate. (n.d.). The morpholino nicotinic acid synthesis. Retrieved from researchgate.net. [Link]

-

PubChem. (n.d.). 2-Mercaptonicotinic Acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from Wikipedia. [Link]

-

Frontiers. (2024). The future of pharmacology and therapeutics of the arachidonic acid cascade in the next decade: Innovative advancements in drug repurposing. Retrieved from frontiersin.org. [Link]

-

PubMed. (n.d.). Mechanism responsible for the hypoglycemic action of 2-alkoxy-2-propenylidene methanaminiums. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

Sources

- 1. This compound | 423768-54-1 [chemicalbook.com]

- 2. vegpharm.com [vegpharm.com]

- 3. 2-(Morpholin-4-yl)isonicotinic acid | C10H12N2O3 | CID 2762479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 6. 2-MORPHOLIN-4-YL-ISONICOTINIC ACID | 295349-64-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Morpholinoisonicotinic acid | 295349-64-3 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. Frontiers | The future of pharmacology and therapeutics of the arachidonic acid cascade in the next decade: Innovative advancements in drug repurposing [frontiersin.org]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Morpholine-Containing Compounds

Abstract

The morpholine ring, a simple six-membered heterocycle, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form hydrogen bonds, make it a highly desirable pharmacophore in drug design.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by morpholine-containing compounds. We will delve into their anticancer, antimicrobial, and antiviral properties, elucidating the underlying mechanisms of action and structure-activity relationships. Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of these biological activities, intended to equip researchers and drug development professionals with the practical knowledge to advance their research in this exciting field.

Introduction: The Morpholine Moiety - A Cornerstone of Modern Medicinal Chemistry

Morpholine, a saturated heterocycle containing both an ether and a secondary amine functional group, is more than just a simple organic molecule.[5] Its inherent structural features, such as the chair conformation and the pKa of the nitrogen atom (around 8.7), contribute to favorable pharmacokinetic profiles, enhancing bioavailability and metabolic stability of parent molecules.[4] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution, allowing for the creation of vast chemical libraries with diverse functionalities.[6][7] These properties have propelled the incorporation of the morpholine scaffold into a multitude of clinically approved drugs and experimental therapeutic agents.[1][3]

The versatility of the morpholine ring is evident in the wide range of biological activities its derivatives possess, including anticancer, anti-inflammatory, antiviral, anticonvulsant, and antimicrobial effects.[5][6] This guide will systematically explore these key pharmacological activities, providing a comprehensive overview for researchers in the field.

Anticancer Activity: Targeting the Hallmarks of Cancer

Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[8][9]

Mechanism of Action

The anticancer activity of morpholine-containing compounds is often attributed to their ability to inhibit key enzymes and signaling pathways crucial for cancer cell survival and proliferation. A prominent target is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway , which is frequently dysregulated in many cancers.[7][10] The morpholine ring can interact with the kinase domain of these proteins, leading to the inhibition of downstream signaling and subsequent induction of apoptosis.[7]

For instance, some morpholine-substituted quinazoline derivatives have been shown to induce apoptosis by binding to Bcl-2 proteins.[9] Another mechanism involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) , a key regulator of angiogenesis, thereby cutting off the tumor's blood supply.[11]

Figure 1: Simplified signaling pathways targeted by anticancer morpholine derivatives.

Quantitative Data on Anticancer Activity

The cytotoxic potential of morpholine derivatives is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholine-Benzimidazole-Oxadiazole | HT-29 (Colon) | 3.103 ± 0.979 | [11] |

| Morpholine Substituted Quinazoline (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 | [12] |

| Morpholine Substituted Quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 | [12] |

| Morpholine Substituted Quinazoline (AK-3) | MCF-7 (Breast) | 6.44 ± 0.29 | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic activity of morpholine-containing compounds against cancer cell lines.[13][14]

1. Cell Culture and Seeding:

- Culture cancer cells (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

- Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

- Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the compound in culture media to achieve a range of final concentrations.

- Replace the media in the 96-well plates with the media containing the test compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

- Incubate the plates for 48-72 hours.

3. MTT Assay:

- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

- Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Morpholine derivatives have shown promising activity against a range of bacteria and fungi.[15][16][17]

Mechanism of Action

The antimicrobial mechanism of morpholine-containing compounds is diverse. In fungi, some derivatives act by inhibiting ergosterol biosynthesis , a critical component of the fungal cell membrane, leading to membrane disruption and cell death.[18] For bacteria, the mechanism can involve the inhibition of essential enzymes or disruption of the cell wall. The specific mechanism often depends on the overall structure of the molecule and the substituents on the morpholine ring.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[19]

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | S. aureus | 6.25 - 200 | [16] |

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | E. coli | 6.25 - 200 | [16] |

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | P. aeruginosa | 6.25 - 200 | [16] |

| Morpholine derivative (Compound 3) | Enterococcus faecium | 3.125 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the MIC of a morpholine derivative against bacteria.[20][21]

1. Preparation of Inoculum:

- Culture the bacterial strain overnight in a suitable broth medium.

- Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Compound Dilutions:

- Prepare a stock solution of the morpholine derivative.

- Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation:

- Add the standardized bacterial inoculum to each well of the microtiter plate.

- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

- Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity: A Broad Spectrum of Inhibition

Morpholine-containing compounds have also demonstrated significant potential as antiviral agents, with activity against a range of viruses.[22][23]

Mechanism of Action

The antiviral mechanisms of morpholine derivatives are virus-specific. They can interfere with various stages of the viral life cycle, including:

-

Viral Entry: Blocking the attachment or fusion of the virus to the host cell.

-

Viral Replication: Inhibiting viral enzymes essential for replication, such as polymerases or proteases.[23]

-

Viral Assembly and Release: Interfering with the formation of new viral particles.

Quantitative Data on Antiviral Activity

Antiviral activity is often assessed by the 50% effective concentration (EC50), the concentration of a compound that inhibits viral replication by 50%.

| Compound Class | Virus | EC50 (µM) | Reference |

| Remdesivir (contains a morpholino-like moiety) | SARS-CoV-2 | Varies by strain | [24] |

| Data for specific morpholine derivatives against other viruses is an active area of research. |

Experimental Protocol: Plaque Reduction Assay

This protocol is a classic method for evaluating the antiviral activity of a compound.[25]

1. Cell Seeding:

- Seed a monolayer of susceptible host cells in 6-well plates and grow until confluent.

2. Virus Infection and Compound Treatment:

- Prepare serial dilutions of the virus stock.

- Pre-incubate the virus with various concentrations of the morpholine derivative for 1 hour.

- Infect the cell monolayers with the virus-compound mixture.

3. Plaque Formation:

- After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

- Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

4. Plaque Visualization and Counting:

- Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques (areas of cell death).

- Count the number of plaques in each well.

5. Data Analysis:

- Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

- Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Conclusion and Future Perspectives

The morpholine scaffold is undeniably a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities.[1][6] The insights provided in this technical guide, from mechanistic understanding to practical experimental protocols, aim to empower researchers to further explore the potential of morpholine-containing compounds. Future research will likely focus on the synthesis of more complex and targeted morpholine derivatives, the elucidation of novel mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties to translate these promising compounds into clinically effective drugs.

References

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry.

- Methods for evaluation of antiviral efficacy against influenza virus infections in animal models. Methods in Molecular Biology.

- Revealing quinquennial anticancer journey of morpholine: A SAR based review. Bioorganic Chemistry.

- Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Comput

- In vitro methods for testing antiviral drugs. Virology Journal.

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.

- Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

- Biological activities of morpholine derivatives and molecular targets involved.

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today.

- In vitro and in vivo approaches for evaluating antiviral efficacy.

- Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis Online.

- Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.

- A Minireview on the Morpholine-Ring-Containing U.S.

- In Vitro Antiviral Testing.

- New Anticancer Agents: In Vitro and In Vivo Evaluation.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- An updated review on morpholine derivatives with their pharmacological actions.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Pharmaceutical Design.

- Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics.

- Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Deriv

- Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. JoVE.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar.

- Antimicrobial activity of morpholine derivatives 3-6.

- Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine.

- Antimicrobial Susceptibility Test Kits.

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis.

- Antimicrobial Susceptibility: Reference Range, Interpret

- Antibiotic Susceptibility Testing. Testing.com.

- Antifungal Activity of Morpholine and Piperidine Based Surfactants.

- synthesis-and-sar-of-morpholine-and-its-derivatives-a-review-upd

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Methods for evaluation of antiviral efficacy against influenza virus infections in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

A Predictive Mechanistic Analysis of 2-Morpholinonicotinic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

2-Morpholinonicotinic acid, a synthetic molecule integrating a nicotinic acid core with a morpholine substituent, presents a compelling scaffold for novel therapeutic development. While direct experimental evidence for its mechanism of action is not yet publicly available, its constituent moieties are well-characterized pharmacophores, offering a strong foundation for predictive analysis. This technical guide synthesizes the known biological activities of nicotinic acid derivatives and morpholine-containing compounds to propose and explore high-probability mechanisms of action for this compound. We will delve into potential anti-inflammatory, neuroprotective, and anti-lipidemic pathways, providing detailed, actionable experimental protocols to systematically investigate these hypotheses. This document is intended to serve as a strategic roadmap for researchers and drug development professionals initiating preclinical evaluation of this promising compound.

Introduction: Deconstructing the this compound Scaffold

This compound is a heterocyclic compound featuring a pyridine-3-carboxylic acid (nicotinic acid) backbone, with a morpholine ring attached at the 2-position.[1][2] This unique combination of a biologically active acid and a "privileged" heterocyclic scaffold suggests the potential for multifaceted pharmacological effects.[3][4]

-

The Nicotinic Acid Core: Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent, primarily known for its lipid-modifying properties.[5][6] It effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[6] Beyond its role in lipid metabolism, nicotinic acid and its derivatives have been investigated for their potential in treating a range of conditions including pneumonia, kidney disease, and Alzheimer's disease.[7] Some derivatives also exhibit antibacterial, analgesic, and anti-inflammatory activities.[7][8]

-

The Morpholine Moiety: The morpholine ring is a common feature in many approved drugs and is considered a "privileged scaffold" in medicinal chemistry.[4][9] Its inclusion in a molecule can confer advantageous properties such as enhanced potency, improved aqueous solubility, and greater metabolic stability.[3][4][10] Morpholine-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, anticonvulsant, and antimicrobial effects.[3][11] In the context of central nervous system (CNS) disorders, the morpholine ring can modulate receptors involved in mood and pain and inhibit enzymes implicated in neurodegenerative diseases.[10][12]

The strategic placement of the morpholine group at the 2-position of the nicotinic acid ring may influence the compound's electronic properties, lipophilicity, and steric profile, potentially leading to novel target interactions or a modified pharmacological profile compared to parent nicotinic acid.

Predicted Mechanisms of Action: High-Probability Hypotheses

Based on the known pharmacology of its constituent parts, we propose three primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Anti-Inflammatory Activity via Modulation of Pro-inflammatory Pathways

-

Scientific Rationale: Both nicotinic acid and morpholine derivatives have been independently associated with anti-inflammatory effects.[7][11] Nicotinic acid is known to interact with the G-protein coupled receptor GPR109A (also known as HM74A), which can mediate both its anti-lipolytic and anti-inflammatory effects. The morpholine scaffold is present in numerous anti-inflammatory agents. The combination of these two moieties could lead to a potent anti-inflammatory compound.

-

Proposed Signaling Pathway:

Caption: Proposed anti-inflammatory signaling pathway of this compound via GPR109A.

Hypothesis 2: Neuroprotective Effects through Inhibition of Quinolinic Acid Synthesis

-

Scientific Rationale: Certain nicotinic acid derivatives have been shown to inhibit 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), the enzyme responsible for producing the neurotoxin quinolinic acid.[13] Elevated levels of quinolinic acid are implicated in several neurodegenerative diseases. The morpholine ring is known to improve brain permeability for some CNS drugs.[10] Therefore, this compound could act as a CNS-penetrant inhibitor of 3-HAO, offering a potential therapeutic avenue for neurodegenerative conditions.

-

Logical Relationship Diagram:

Caption: Proposed neuroprotective mechanism of this compound by inhibiting quinolinic acid synthesis.

Hypothesis 3: Lipid-Modifying Activity with an Improved Side-Effect Profile

-

Scientific Rationale: The nicotinic acid core is a known lipid-lowering agent.[5][6] A major limitation of nicotinic acid therapy is cutaneous flushing, a prostaglandin-mediated side effect. The morpholine substitution may alter the compound's interaction with the GPR109A receptor or downstream signaling pathways in a way that retains the beneficial lipid-modifying effects while reducing the flushing response.

-

Experimental Workflow Diagram:

Caption: Experimental workflow to assess the lipid-modifying and flushing effects of this compound.

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed hypotheses, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo validation.

3.1. General Assays

-

Cytotoxicity Assay: Prior to any functional assays, determine the cytotoxic concentration range of this compound in relevant cell lines (e.g., HEK293, HepG2, BV-2 microglia) using an MTT or similar cell viability assay.

3.2. Validation of Hypothesis 1: Anti-Inflammatory Activity

-

Protocol 1: GPR109A Receptor Activation Assay

-

Objective: To determine if this compound is an agonist for the GPR109A receptor.

-

Methodology:

-

Use a commercially available GPR109A-overexpressing cell line (e.g., CHO-K1 or HEK293).

-

Perform a cAMP accumulation assay using a competitive immunoassay (e.g., HTRF or ELISA).

-

Treat cells with a range of concentrations of this compound, with nicotinic acid as a positive control.

-

Measure the inhibition of forskolin-stimulated cAMP production.

-

-

Expected Outcome: A dose-dependent decrease in cAMP levels, indicating GPR109A agonism.

-

-

Protocol 2: Anti-inflammatory Cytokine Release Assay

-

Objective: To assess the ability of this compound to suppress the release of pro-inflammatory cytokines.

-

Methodology:

-

Use a relevant cell model, such as lipopolysaccharide (LPS)-stimulated primary human macrophages or a murine macrophage cell line (e.g., RAW 264.7).

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate with LPS (100 ng/mL) for 24 hours.

-

Measure the levels of TNF-α and IL-6 in the cell supernatant using ELISA.

-

-

Expected Outcome: A dose-dependent reduction in the secretion of TNF-α and IL-6.

-

3.3. Validation of Hypothesis 2: Neuroprotective Effects

-

Protocol 3: In Vitro 3-HAO Enzyme Inhibition Assay

-

Objective: To determine if this compound directly inhibits the activity of the 3-HAO enzyme.

-

Methodology:

-

Utilize a recombinant human 3-HAO enzyme.

-

Perform the assay in the presence of the substrate, 3-hydroxyanthranilic acid.

-

Incubate with a range of concentrations of this compound.

-

Measure the formation of the product, 2-amino-3-carboxymuconic semialdehyde, spectrophotometrically.

-

-

Expected Outcome: A dose-dependent decrease in product formation, indicating enzymatic inhibition.

-

-

Protocol 4: In Vivo Quinolinic Acid Production Assay

-

Objective: To assess the ability of this compound to reduce quinolinic acid levels in the brain in an animal model.

-

Methodology:

-

Administer this compound (e.g., via intraperitoneal injection) to rodents.

-

After a specified time, sacrifice the animals and collect brain tissue.

-

Homogenize the brain tissue and measure quinolinic acid levels using LC-MS/MS.

-

-

Expected Outcome: A significant reduction in brain quinolinic acid levels in treated animals compared to vehicle controls.

-

3.4. Validation of Hypothesis 3: Lipid-Modifying Activity

-

Protocol 5: In Vitro Lipolysis Assay

-

Objective: To determine the effect of this compound on lipolysis in adipocytes.

-

Methodology:

-

Use differentiated 3T3-L1 adipocytes.

-

Treat cells with varying concentrations of this compound in the presence of a lipolytic stimulus (e.g., isoproterenol).

-

Measure the release of glycerol into the medium as an indicator of lipolysis.

-

-

Expected Outcome: A dose-dependent inhibition of stimulated glycerol release.

-

-

Protocol 6: In Vivo Dyslipidemia Model

-

Objective: To evaluate the lipid-lowering efficacy of this compound in an animal model of dyslipidemia.

-

Methodology:

-

Use a suitable animal model, such as high-fat diet-fed mice or rats.

-

Administer this compound orally for a defined period (e.g., 4 weeks).

-

Collect blood samples and measure plasma levels of total cholesterol, LDL, HDL, and triglycerides.

-

-

Expected Outcome: A significant improvement in the lipid profile of treated animals compared to controls.

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, concise tables for comparative analysis.

Table 1: Summary of Predicted In Vitro Potencies

| Assay | Parameter | Predicted Outcome for this compound |

|---|---|---|

| GPR109A Activation | EC50 (cAMP inhibition) | < 10 µM |

| Cytokine Release | IC50 (TNF-α/IL-6 inhibition) | < 20 µM |

| 3-HAO Inhibition | IC50 | < 50 µM |

| Adipocyte Lipolysis | IC50 (Glycerol release) | < 15 µM |

Conclusion and Future Directions

This compound is a molecule of significant interest, warranting a thorough investigation into its pharmacological properties. The hypotheses and experimental frameworks presented in this guide provide a scientifically rigorous and logically structured approach to elucidating its mechanism of action. Positive outcomes from these studies would provide a strong rationale for advancing this compound into further preclinical development as a potential therapeutic for inflammatory, neurodegenerative, or metabolic disorders. Future work should also focus on comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling and safety pharmacology studies to fully characterize the drug-like properties of this promising compound.

References

-

Drugs.com. Nicotinic acid derivatives. [Link]

-

Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

-

Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

International Journal of Pharmacy and Pharmaceutical Research. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

-

Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Al-Snafi, A. E. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

-

Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar. [Link]

-

Dr. G Bhanu Prakash. (2025). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. [Link]

-

Bentham Science. Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. [Link]

-

ResearchGate. (2017). Synthesis of 2-chloronicotinic acid derivatives. [Link]

-

MDPI. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

-

ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

ResearchGate. (2022). The morpholino nicotinic acid synthesis. [Link]

-

Amori, L., et al. (2013). 2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2021). Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer. [Link]

-

MDPI. (2021). Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes. [Link]

-

PubMed Central. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. [Link]

-

MDPI. (2023). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. [Link]

-

PubMed Central. (2014). Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors. [Link]

-

ResearchGate. (2016). morpholine antimicrobial activity. [Link]

-

VEGPHARM. This compound. [Link]

-

International Journal of Pharmacy and Pharmaceutical Research. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

Sources

- 1. This compound | 423768-54-1 [chemicalbook.com]

- 2. vegpharm.com [vegpharm.com]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. List of Nicotinic acid derivatives - Drugs.com [drugs.com]

- 9. 2-Morpholinoisonicotinic acid | 295349-64-3 | Benchchem [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico Docking Studies of 2-Morpholinonicotinic Acid with Protein Targets

Executive Summary

This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking studies on 2-Morpholinonicotinic Acid, a novel derivative of nicotinic acid. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to deliver a strategic and scientifically rigorous workflow. We will delve into the critical pillars of a successful docking campaign: strategic target selection, meticulous preparation of both ligand and protein, robust docking simulation and validation, and insightful post-hoc analysis. By grounding our protocols in established best practices and authoritative scientific principles, this guide aims to equip researchers with the expertise to confidently predict and analyze the interactions of this compound with relevant biological targets, thereby accelerating early-stage drug discovery efforts.

Introduction: The Scientific Rationale

This compound is a synthetic derivative of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid itself is a well-established therapeutic agent, primarily used to manage dyslipidemia by raising HDL-C levels and lowering triglycerides, VLDL, and LDL-C.[1] Its mechanisms are complex, involving the activation of specific G protein-coupled receptors like GPR109A, which are highly expressed in adipose tissue and immune cells.[2][3] The introduction of a morpholine moiety to the nicotinic acid scaffold presents a unique opportunity for altered pharmacokinetics and pharmacodynamics, potentially leading to novel therapeutic applications or improved side-effect profiles.

In silico molecular docking is an indispensable computational tool in modern drug discovery.[4][5][6] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[4][7] This process allows for the rapid, cost-effective screening of potential drug-target interactions, prioritizing candidates for further experimental validation and guiding lead optimization.[6] This guide establishes a robust, replicable workflow for investigating this compound's potential protein interactions.

Pillar 1: Strategic Target Selection

The success of any docking study hinges on the selection of biologically relevant and structurally appropriate protein targets. A purely computational approach without a strong biological hypothesis is inefficient. For this compound, a logical approach involves considering targets related to the known pharmacology of nicotinic acid and its derivatives.

Logical Framework for Target Selection:

Caption: The comprehensive in silico molecular docking workflow.

Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation with the correct protonation state and charge distribution. [8] Experimental Protocol: Ligand Preparation

-

Obtain 2D Structure: Retrieve the 2D structure of this compound from a chemical database like PubChem (CID 2762479 for a related isomer, or draw manually). [9]Use chemical drawing software like MarvinSketch or ChemDraw.

-

Convert to 3D: Use a program like OpenBabel or the functionality within molecular modeling suites (e.g., Schrödinger Maestro, MOE) to convert the 2D structure into a 3D conformation.

-

Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94, OPLS). This step ensures realistic bond lengths and angles. [10][11]4. Protonation & Charge Assignment:

-

Rationale: The ionization state of a ligand at physiological pH (typically ~7.4) dramatically affects its ability to form electrostatic interactions and hydrogen bonds. The carboxylic acid on this compound will likely be deprotonated, while the nitrogen atoms could be protonated depending on their pKa.

-

Execution: Use tools like LigPrep (Schrödinger) or Marvin (ChemAxon) to predict the most likely protonation and tautomeric states at the target pH.

-

Assign partial charges, such as Gasteiger charges, which are essential for the scoring function to calculate electrostatic interactions. [12][13]5. Define Rotatable Bonds: The docking software must know which bonds can rotate freely to explore different conformations. This is typically handled automatically by preparation software. [12]6. Save in Final Format: Save the prepared ligand in a .pdbqt (for AutoDock Vina) or .mol2 format, which retains the charge and atom type information. [14]

-

Protein Preparation

Protein preparation aims to clean the crystal structure obtained from the Protein Data Bank (PDB) and prepare it for docking. [4][10] Experimental Protocol: Protein Preparation

-

Select & Download PDB Structure: Choose a high-resolution (<2.5 Å) X-ray crystal structure of the target protein, preferably co-crystallized with a ligand. For GPR109A, a suitable homology model may be required if a crystal structure is unavailable. Download the structure from the RCSB PDB.

-

Clean the Structure:

-

Rationale: PDB files often contain non-essential molecules (water, ions, co-factors) and may have multiple protein chains or alternate conformations that can interfere with docking. [10][11] * Execution: Using software like UCSF Chimera, PyMOL, or AutoDock Tools, remove all water molecules. [15][16]Decide whether to keep or remove co-factors based on their role in ligand binding. If the protein is a multimer, retain only the biologically relevant monomer for the study. [11]Remove any existing ligands from the binding site.

-

-

Repair Structure & Add Hydrogens:

-

Rationale: Crystal structures often lack hydrogen atoms and may have missing side chains or loops. Adding hydrogens is critical for defining hydrogen bonds. [10][11] * Execution: Use tools like the "Dock Prep" utility in Chimera or the "Protein Preparation Wizard" in Maestro. [14][15]These tools will add polar hydrogens, model missing side chains, and optimize the hydrogen-bonding network.

-

-

Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges for proteins in AutoDock). [13]5. Save in Final Format: Save the prepared receptor in the appropriate format, such as .pdbqt for use with AutoDock Vina. [16]

Molecular Docking & Protocol Validation

This phase involves defining the search space and running the simulation. Critically, the protocol's reliability must be validated. [17] Experimental Protocol: Docking & Validation

-

Grid Box Generation:

-

Rationale: The docking algorithm needs a defined search space, known as the grid box, to explore ligand poses. This box should encompass the entire binding site. [4][16] * Execution: If a co-crystallized ligand was present, center the grid box on its location. The dimensions should be large enough to allow for full rotational and translational freedom of the ligand (e.g., 25x25x25 Å). [7]2. Protocol Validation (Self-Validating System):

-

Rationale: Before docking the novel ligand, you must prove that your chosen software, parameters, and prepared structures can accurately reproduce a known binding pose. This is the most crucial step for ensuring the trustworthiness of your results. [17][18][19] * Execution (Re-docking): Take the original co-crystallized ligand that was removed from the protein and dock it back into the binding site using the defined grid.

-

Success Criterion: The protocol is considered validated if the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose. [17][18][20]A low RMSD indicates the protocol can successfully identify the correct binding mode. [20][21]3. Docking Simulation:

-

Execution: Once the protocol is validated, use the same parameters to dock this compound into the prepared protein target.

-

Software: A widely used and well-validated program is AutoDock Vina, which employs a Lamarckian genetic algorithm to explore conformational space. [6][12] * The software will generate multiple binding poses (typically 9-10) for the ligand, each with a corresponding binding affinity score. [5]

-

Pillar 3: Data Interpretation & Analysis

The output of a docking simulation is a set of poses and scores. Extracting meaningful biological insights requires careful analysis. [20][21]

Quantitative Data Analysis

The primary quantitative outputs are the binding affinity (docking score) and the RMSD (for validation).

-

Binding Affinity (Score): Reported in kcal/mol, this value estimates the free energy of binding (ΔG). [20]A more negative value indicates a stronger, more favorable binding interaction. [20][22]It is used to rank different poses and compare different ligands. [23]* RMSD: Used in protocol validation to measure the geometric similarity between the docked pose and the crystal pose. [21]Lower values are better. [18][20] Table 1: Hypothetical Docking Results for GPR109A

| Ligand | Top Pose Binding Affinity (kcal/mol) | Validation RMSD (Å) | Key Interacting Residues | Interaction Type(s) |

| Co-crystallized Ligand (Re-docked) | -9.2 | 0.85 | Arg111, Ser178, Asn209 | H-Bond, Salt Bridge |

| Nicotinic Acid | -6.5 | N/A | Arg111, Asn209 | H-Bond, Salt Bridge |

| This compound | -8.1 | N/A | Arg111, Asn209, Phe78 | H-Bond, Salt Bridge, Hydrophobic |

This table demonstrates how results can be structured for clear comparison. The improved score of this compound over Nicotinic Acid, coupled with an additional hydrophobic interaction, would suggest it is a promising candidate.

Qualitative Interaction Analysis

Visual inspection of the top-ranked binding pose is essential to understand the underlying chemistry of the interaction. [20]

-

Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (e.g., N-H, O-H) and an acceptor (e.g., N, O). They are critical for binding specificity.

-

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, such as aromatic rings or alkyl chains. The morpholine ring could introduce new hydrophobic contacts.

-

Electrostatic/Ionic Interactions (Salt Bridges): Strong interactions between oppositely charged groups, such as the deprotonated carboxylic acid of the ligand and a positively charged residue (e.g., Arginine, Lysine) on the protein.

-

Visualization: Use software like PyMOL, UCSF Chimera, or Discovery Studio to visualize these interactions in 3D and generate 2D interaction diagrams for publication. [22][24]

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted workflow for the in silico analysis of this compound. By adhering to the principles of strategic target selection, meticulous preparation, robust validation, and detailed analysis, researchers can generate high-confidence hypotheses about the molecule's biological activity.

The results from these docking studies serve as a critical foundation for the next stages of drug discovery. Promising ligand-target pairs should be advanced to more computationally intensive methods, such as Molecular Dynamics (MD) simulations , to assess the stability of the predicted binding pose over time. [12]Ultimately, the most compelling in silico findings must be validated through in vitro experimental assays , such as binding assays or functional assays, to confirm the computational predictions and quantify the molecule's true biological effect.

References

-